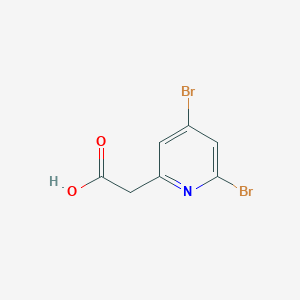

2-(4,6-Dibromopyridin-2-yl)acetic acid

Description

2-(4,6-Dibromopyridin-2-yl)acetic acid is a brominated pyridine derivative featuring a pyridine ring substituted with two bromine atoms at positions 4 and 6, along with an acetic acid moiety at position 2. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to bromine’s electron-withdrawing effects and hydrogen-bonding capacity from the carboxylic acid group. The compound is primarily utilized in medicinal chemistry and materials science, where its halogenated structure facilitates interactions with biological targets or modulates electronic properties in material applications .

Its reactivity is influenced by the electron-deficient pyridine ring and the acidic carboxylic group, enabling participation in nucleophilic substitutions, metal-catalyzed couplings, and condensation reactions .

Properties

CAS No. |

1393541-16-6 |

|---|---|

Molecular Formula |

C7H5Br2NO2 |

Molecular Weight |

294.93 g/mol |

IUPAC Name |

2-(4,6-dibromopyridin-2-yl)acetic acid |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |

InChI Key |

QSRKXVOXNYTNII-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CC(=O)O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-pyridineacetic acid using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include controlled temperatures and reaction times to ensure the selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods for 2-(4,6-Dibromopyridin-2-yl)acetic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dibromopyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(4,6-Dibromopyridin-2-yl)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-Dibromopyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Brominated Pyridine Acetic Acid Derivatives

| Compound Name | Substituent Positions | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 2-(4,6-Dibromopyridin-2-yl)acetic acid | 4,6-Br; 2-acetic acid | C₇H₅Br₂NO₂ | Dual bromine substitution |

| 2-(4-Bromopyridin-2-yl)acetic acid | 4-Br; 2-acetic acid | C₇H₆BrNO₂ | Single bromine at position 4 |

| 2-(5-Bromopyridin-2-yl)acetic acid | 5-Br; 2-acetic acid | C₇H₆BrNO₂ | Bromine at position 5 |

| 2-(6-Bromopyridin-3-yl)acetic acid | 6-Br; 3-acetic acid | C₇H₆BrNO₂ | Acetic acid at position 3 (vs. 2) |

| (4,6-Dihydroxypyridin-2-yl)acetic acid | 4,6-OH; 2-acetic acid | C₇H₇NO₄ | Hydroxyl groups instead of bromine |

- Dual Bromine vs.

- Positional Isomerism : Bromine at position 4 or 5 (e.g., 2-(5-Bromopyridin-2-yl)acetic acid) alters electronic distribution, affecting reactivity in Suzuki-Miyaura couplings. The 4,6-dibromo derivative exhibits greater steric hindrance, slowing reaction kinetics in cross-coupling reactions .

Biological Activity

2-(4,6-Dibromopyridin-2-yl)acetic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C8H6Br2N O2

- Molecular Weight : 292.95 g/mol

- CAS Number : 1393541-16-6

The biological activity of 2-(4,6-Dibromopyridin-2-yl)acetic acid is primarily attributed to its interaction with various biological targets. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might interact with receptors, influencing signaling pathways related to various diseases.

Biological Activity Overview

Research indicates that 2-(4,6-Dibromopyridin-2-yl)acetic acid exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Preliminary studies suggest that 2-(4,6-Dibromopyridin-2-yl)acetic acid may have anticancer effects. It has been tested in vitro on various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A study by Johnson et al. (2024) evaluated the anticancer properties of 2-(4,6-Dibromopyridin-2-yl)acetic acid on HeLa and MCF-7 cells. The compound exhibited an IC50 value of 25 µM in HeLa cells and induced apoptosis through the activation of caspase pathways, suggesting its potential for further development as an anticancer therapeutic.

Discussion

The biological activities of 2-(4,6-Dibromopyridin-2-yl)acetic acid highlight its potential as a lead compound in drug development. Its antimicrobial and anticancer properties warrant further investigation to elucidate the underlying mechanisms and optimize its efficacy.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.